

Spectroscopic Profile of Periglaucine A: A Technical Guide

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Compound of Interest

Compound Name: *Periglaucine A*

Cat. No.: *B15580457*

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This technical document provides a comprehensive overview of the spectroscopic data for **Periglaucine A**, a hasubanane-type alkaloid isolated from the medicinal plant *Pericampylus glaucus*. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the detailed structural and analytical properties of this compound.

Introduction

Periglaucine A is a novel alkaloid identified within the plant species *Pericampylus glaucus*. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). This document presents the key quantitative data from these analyses in a structured format, alongside the experimental protocols utilized for data acquisition.

Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, and High-Resolution Mass Spectrometry (HRMS) data for **Periglaucine A**.

Table 1: ^1H NMR Spectroscopic Data for Periglaucine A (500 MHz, CDCl_3)

Position	δ H (ppm)	Multiplicity	J (Hz)
1	6.66	d	8.2
2	6.75	d	8.2
5 β	2.22	m	
5 α	3.12	dd	18.0, 5.8
6	3.51	d	5.8
7	4.41	d	1.5
8	4.67	d	1.5
9	3.18	d	5.5
10 β	1.83	m	
10 α	2.15	m	
13	1.95	m	
14 β	2.30	m	
14 α	2.55	m	
16	2.45	s	
3-OCH ₃	3.85	s	
4-OCH ₃	3.87	s	

Table 2: ^{13}C NMR Spectroscopic Data for Periglaucine A (125 MHz, CDCl_3)

Position	δC (ppm)
1	110.8
2	120.9
3	148.8
4	142.6
5	40.5
6	62.8
7	93.4
8	105.7
9	47.9
10	25.1
11	126.9
12	132.5
13	44.2
14	35.9
16	42.7
17	209.2
3-OCH ₃	56.1
4-OCH ₃	60.8

Table 3: Mass Spectrometry Data for Periglaucine A

Technique	Ion	Observed m/z	Formula
HRESIMS	[M+H] ⁺	344.1859	C ₂₀ H ₂₆ NO ₄

Experimental Protocols

The data presented above were acquired using the following methodologies:

Nuclear Magnetic Resonance (NMR) Spectroscopy

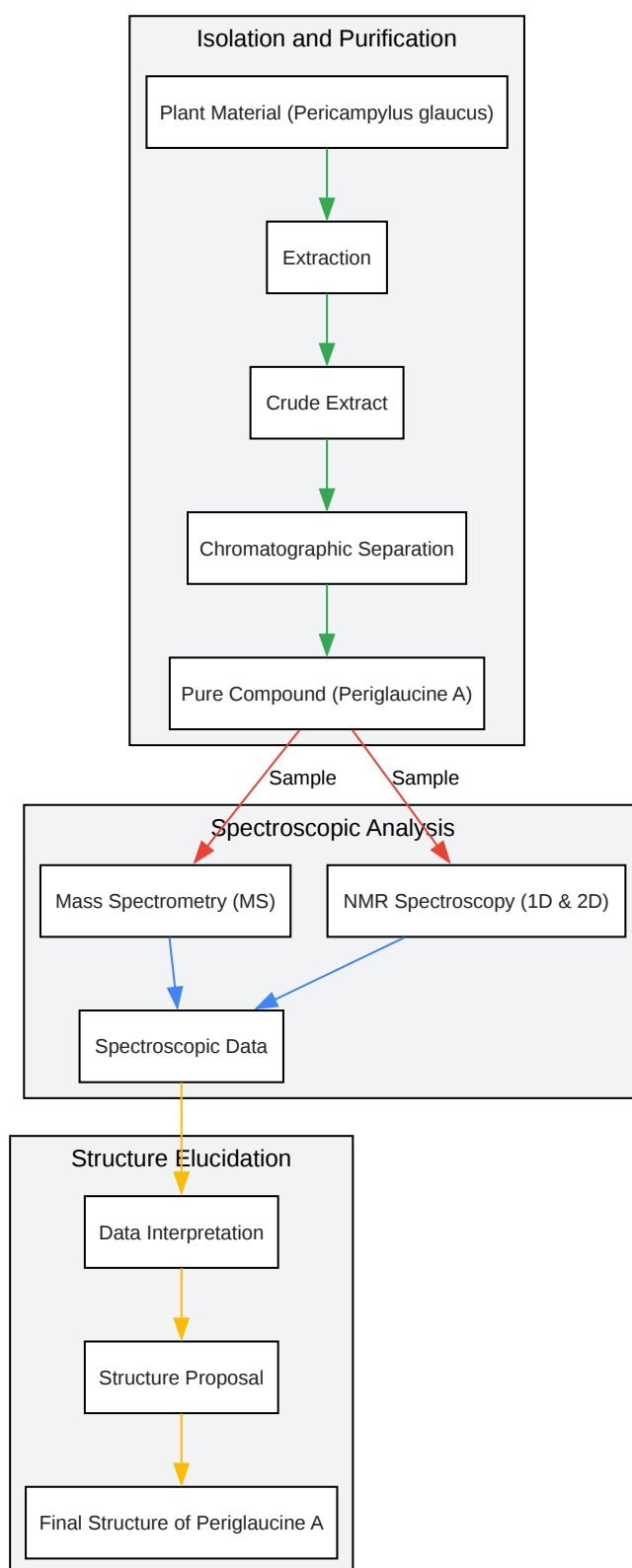
- Instrumentation: Bruker AV-500 spectrometer.
- Solvent: Chloroform-d (CDCl_3).
- Frequencies: 500 MHz for ^1H NMR and 125 MHz for ^{13}C NMR.
- Referencing: Chemical shifts (δ) are reported in parts per million (ppm) relative to the residual solvent signals (δH 7.26 and δC 77.0 for CDCl_3).
- 2D NMR: Structural assignments were further confirmed by 2D NMR experiments, including HSQC, HMBC, and ^1H - ^1H COSY.

Mass Spectrometry (MS)

- Instrumentation: API QSTAR Pulsar i hybrid Q-TOF mass spectrometer.
- Technique: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
- Ionization Mode: Positive ion mode.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and structural elucidation of a natural product like **Periglaucine A**.



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Caption: Workflow for Natural Product Characterization.

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